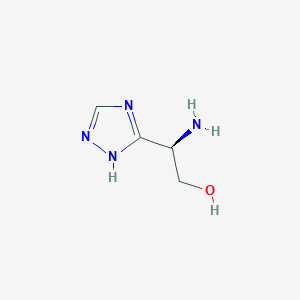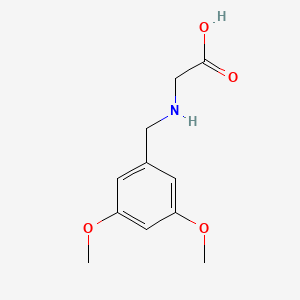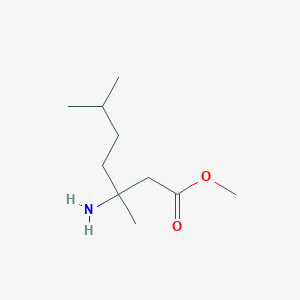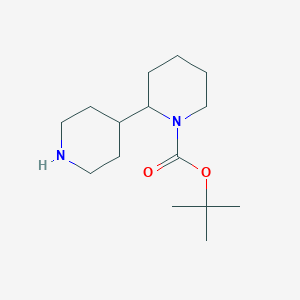
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the triazole ring and the aminoethanol moiety. One common method involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone, followed by reduction and functional group transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various esters or ethers.
科学研究应用
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用机制
The mechanism by which (2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol: shares similarities with other triazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8)/t3-/m0/s1 |
InChI 键 |
DLDMLDYBQNQUIB-VKHMYHEASA-N |
手性 SMILES |
C1=NNC(=N1)[C@H](CO)N |
规范 SMILES |
C1=NNC(=N1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)



![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)

![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
